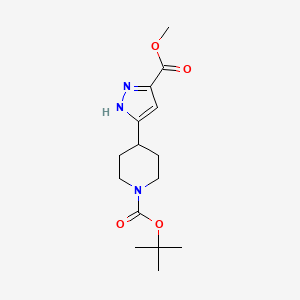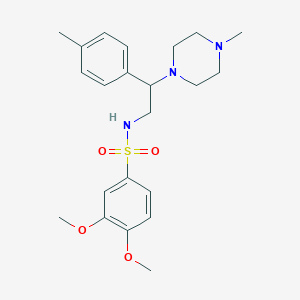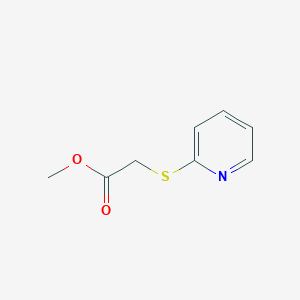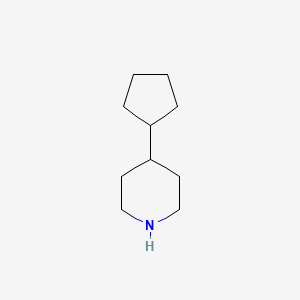
4-cyclopentylPiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentylpiperidine is a structural motif found in various synthetic compounds that are of interest in medicinal chemistry. The piperidine ring is a common element in many pharmaceutical agents, and the cyclopentyl group is a cycloalkyl substituent that can influence the biological activity and pharmacokinetic properties of the molecule. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related piperidine derivatives, which can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of significant interest due to their prevalence in bioactive compounds. Paper describes a synthetic strategy for 4-substituted 3,3-difluoropiperidines, which involves a 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by several steps including borane reduction, lactamization, and lactam reduction. This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and protecting groups. Similarly, paper outlines a synthetic route to 4-oxopiperidines using a 6-endo-trig cyclization, which could be relevant if a this compound synthesis requires the introduction of a keto group at the 4-position.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly affect their conformation and, consequently, their biological activity. Paper discusses the conformational preferences of 4-amino-3,5-cyclopiperidine compounds, which were found to favor a boat conformation in solution, as indicated by NMR spectroscopy. X-ray structural analysis confirmed the presence of both chair and boat conformations in the solid state. These findings suggest that the cyclopentyl group at the 4-position of piperidine could also influence the conformational dynamics of this compound.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be complex and is influenced by the substituents on the piperidine ring. Paper describes an acid-mediated cyclization to synthesize trans-4-oxopiperidines, which demonstrates the potential for piperidine rings to undergo cyclization reactions under acidic conditions. This knowledge could be applied to predict the reactivity of this compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their application in drug design. Paper reports on the synthesis of cyclopropanated piperidine derivatives, which are described as conformationally constrained homoserine analogues. These compounds exhibit high optical purity and could serve as conformational probes. The presence of a cyclopentyl group in this compound would likely affect its physical properties such as solubility and boiling point, as well as its chemical properties including reactivity and stability.
Paper provides insights into the metabolism of 4-aminopiperidine drugs by cytochrome P450s, highlighting the importance of molecular interactions in the active site of the enzyme. This information is relevant for understanding the metabolic stability and potential drug-drug interactions of this compound, as its metabolism could be influenced by the cyclopentyl substituent.
科学的研究の応用
Metabolism and Drug Design
4-Aminopiperidines, including 4-cyclopentylPiperidine, are metabolized by cytochrome P450s, with CYP3A4 catalyzing their N-dealkylation reaction. Molecular and quantum mechanical insights reveal that molecular interactions between substrates and CYP3A4 active site residues are crucial for N-dealkylation. This understanding aids in structure-based drug design, optimizing drug metabolism (Sun & Scott, 2011).
Neurophysiology and Neuroprotection
4-Aminopyridine enhances transmission at excitatory and inhibitory synapses in the hippocampus, which may have implications for neurodegenerative diseases and neurological disorders. This enhancement includes an increase in the amplitude of excitatory and inhibitory postsynaptic potentials, suggesting potential applications in modulating neurotransmission (Buckle & Haas, 1982).
Peripheral Nerve Injury
Transdermal 4-aminopyridine has been found to accelerate motor functional recovery and improve nerve morphology following traumatic peripheral nerve injury in mice. This suggests its potential application in the treatment of nerve injuries, promoting re-myelination and improving nerve conductivity (Clark et al., 2019).
Potential in Treating Spinal Cord Injury
In cases of spinal cord injury, 4-aminopyridine has shown potential in ameliorating central conduction deficits. Improvements in somatosensory and motor evoked potentials, increased voluntary motor unit recruitment, and clinical improvements like reduced spasticity and pain reduction were observed (Hayes et al., 1994).
Effects on Cellular Ion Channels
4-aminopyridine affects potassium channels in various ways, impacting nerve and muscle function. For instance, it can block HERG K+ channels and modulate cardiac cell repolarization. This suggests its utility in studying and potentially treating cardiac arrhythmias (Ridley et al., 2003).
Cyclodepsipeptides Research
Cyclodepsipeptides, which include structures similar to this compound, have significant biological activities. They are of interest due to their immunosuppressant, antibiotic, antifungal, anti-inflammatory, and antitumor properties. Understanding their molecular architecture and mechanisms of action is crucial for drug research (Sarabia et al., 2004).
特性
IUPAC Name |
4-cyclopentylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRPDCXAJWUFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2504286.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2504294.png)
![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)
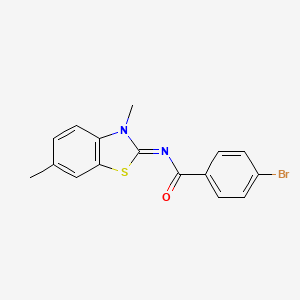
![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)
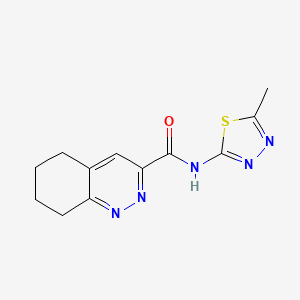
![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)
